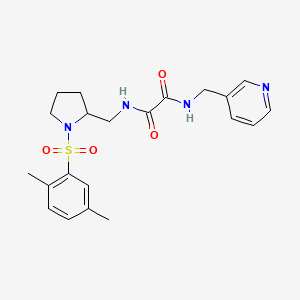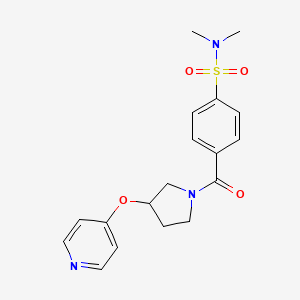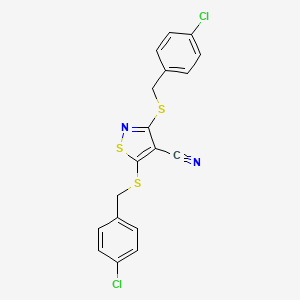
2,4,6-Triisopropyl-1-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2,4,6-Triisopropyl-1-phenylbenzene is C21H28. The molecular weight is 280.455.Physical And Chemical Properties Analysis
This compound is a solid . Its melting point is between 119 to 123 °C . More specific physical and chemical properties such as its boiling point, density, specific gravity, refractive index, and solubility are not available in the search results .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure Analysis
The compound 2,4,6-triisopropyl-1-phenylbenzene and its derivatives have been a subject of interest in crystallography. The crystal structure of related compounds, such as 2,4,6-triisopropyl-2',5'-dimethoxybiphenyl, was determined using X-ray structure analysis, revealing the orthorhombic crystal system and providing insights into molecular geometry and intermolecular interactions (Sharma et al., 2015).
Catalysis and Chemical Synthesis
In the field of chemical synthesis, derivatives of this compound have been utilized in various reactions. For instance, 1,3,5-triisopropylbenzene was efficiently oxidized in the presence of N-hydroxyphthalimide (NHPI) as a key catalyst, showcasing its role in the synthesis of phenol derivatives that are useful as pharmaceutical starting materials (Aoki et al., 2005).
Material Science and Molecular Dynamics
The compound and its related structures have been researched in material science and molecular dynamics. For instance, the dynamics of phenylene rotors and benzene in certain crystal lattices were studied, providing insights into the rotational dynamics of molecular structures and the potential for designing crystalline solids with correlated molecular motions (Domínguez et al., 2002).
Hydrogen Bonding and Network Formation
Studies have also focused on hydrogen bonding and network formation involving derivatives of this compound. For example, the crystal structures of related compounds were solved, revealing intricate hydrogen bonding patterns and molecular arrangements, which are crucial for understanding intermolecular interactions and designing functional materials (Tremayne et al., 2001).
Safety and Hazards
Mecanismo De Acción
Mode of Action
. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
, which may influence its bioavailability and pharmacokinetic properties.
Propiedades
IUPAC Name |
2-phenyl-1,3,5-tri(propan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)17-10-8-7-9-11-17/h7-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJVDHUJHWQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2419896.png)




![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2419907.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2419908.png)
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2419910.png)


![2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide](/img/structure/B2419914.png)
